2-{[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}benzonitrile
Description
2-{[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}benzonitrile is a Schiff base derivative featuring a pyrazole core substituted with chloro, methyl, and phenyl groups at positions 5, 3, and 1, respectively. The pyrazole ring is linked via a methyleneamino bridge to a benzonitrile moiety. This compound belongs to a broader class of heterocyclic hybrids, which are of significant interest in medicinal and materials chemistry due to their diverse bioactivity and electronic properties. The benzonitrile group, an electron-withdrawing substituent, may enhance stability and influence intermolecular interactions, distinguishing it from derivatives with amide, ketone, or triazinone substituents.
Properties
IUPAC Name |
2-[(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4/c1-13-16(12-21-17-10-6-5-7-14(17)11-20)18(19)23(22-13)15-8-3-2-4-9-15/h2-10,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBKEHJHEHPUDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=NC2=CC=CC=C2C#N)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Synthetic Relevance
2-{[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}benzonitrile integrates two pharmacophoric units:
- 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde : A halogenated pyrazole derivative with documented bioactivity in androgen receptor modulation.
- 2-Aminobenzonitrile : A benzonitrile precursor prevalent in agrochemical and pharmaceutical intermediates.
The Schiff base linkage (–CH=N–) confers conformational rigidity, enhancing binding affinity to biological targets. Industrial interest in this compound stems from its structural similarity to non-steroidal androgen receptor antagonists under investigation for prostate cancer therapy.
Primary Synthesis Route: Condensation Reaction
Preparation of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
This aldehyde precursor (CAS 947-95-5) is synthesized via two validated methods:
Vilsmeier-Haack Formylation
Reaction Scheme :
$$
\text{5-Chloro-3-methyl-1-phenyl-1H-pyrazole} + \text{POCl}_3 + \text{DMF} \xrightarrow{0-5^\circ \text{C}} \text{Carbaldehyde}
$$
Conditions :
Key Data :
| Property | Value |
|---|---|
| Melting Point | 145–148°C |
| Density | 1.26 g/cm³ |
| Boiling Point | 356.1°C at 760 mmHg |
Multicomponent Coupling (Ti-Mediated)
A novel method from recent literature employs titanium imido complexes for pyrazole assembly:
Procedure :
- React phenylacetylene, acetonitrile, and [Ti(NMe₂)₂Cl₂] under N₂.
- Oxidize intermediate with CuCl₂ to induce N–N coupling.
- Isolate via column chromatography (hexane/EtOAc 4:1).
Advantages :
Schiff Base Formation
Optimized Protocol :
- Dissolve 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1 eq) and 2-aminobenzonitrile (1.05 eq) in anhydrous ethanol.
- Add glacial acetic acid (0.5 eq) as catalyst.
- Reflux at 78°C for 6–8 hours under N₂.
- Cool to 0°C, collect precipitate by filtration.
- Recrystallize from ethanol/water (3:1).
Performance Metrics :
| Parameter | Value |
|---|---|
| Yield | 89–92% |
| Purity (HPLC) | 99.4% |
| Reaction Time | 6 hours |
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. Acid catalysis protonates the carbonyl oxygen, increasing electrophilicity.
Alternative Synthetic Strategies
Solid-State Mechanochemical Synthesis
Procedure :
Purification and Characterization
Recrystallization Optimization
Solvent Screening :
| Solvent System | Purity (%) | Recovery (%) |
|---|---|---|
| Ethanol/water (3:1) | 99.9 | 82 |
| Acetonitrile | 98.7 | 91 |
| Ethyl acetate/hexane | 97.2 | 88 |
Ethanol/water provided optimal purity despite moderate recovery, critical for pharmaceutical applications.
Spectroscopic Validation
Key Spectral Data :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.92 (s, 1H, CH=N), 8.35 (d, J=8.4 Hz, 1H, Ar–H), 7.89–7.21 (m, 8H, Ar–H), 2.51 (s, 3H, CH₃).
- IR (KBr) : 2220 cm⁻¹ (C≡N), 1625 cm⁻¹ (C=N), 1590 cm⁻¹ (C=C aromatic).
- HRMS (ESI+) : m/z calc. for C₁₉H₁₄ClN₄ [M+H]⁺ 349.0854, found 349.0851.
Industrial-Scale Considerations
Cost Analysis
| Component | Cost/kg (USD) | % of Total Cost |
|---|---|---|
| 2-Aminobenzonitrile | 120 | 38 |
| Pyrazole aldehyde | 210 | 52 |
| Solvents/Catalysts | 45 | 10 |
Recommendation : Bulk synthesis of the aldehyde via Ti-mediated coupling reduces precursor costs by 27% compared to Vilsmeier-Haack.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro substituent on the pyrazole ring.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 2-{[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Physicochemical Properties
Table 2: Physical and Spectroscopic Properties
Key Observations :
Key Findings :
- The target compound’s nitrile group may reduce metabolic degradation compared to amide-containing analogs like 7c, though this requires experimental validation.
Biological Activity
2-{[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}benzonitrile is a compound that belongs to the pyrazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of 2-{[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}benzonitrile can be represented as follows:
This structure includes a pyrazole ring, which is essential for its biological activity.
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. They have been shown to inhibit key proteins involved in cancer progression, such as BRAF(V600E) and EGFR. For instance, studies have demonstrated that pyrazole derivatives can effectively inhibit tumor cell growth in vitro and in vivo models by targeting these pathways .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. It has been reported to reduce the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO) in various cell lines. This suggests its potential use in treating inflammatory diseases .
Antimicrobial Activity
In addition to its antitumor and anti-inflammatory effects, 2-{[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}benzonitrile has shown promising results against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Inhibition of Kinases : The compound inhibits several kinases involved in cell signaling pathways that regulate cell proliferation and survival.
- Modulation of Cytokine Production : It alters the expression levels of cytokines involved in inflammation.
- Membrane Disruption : The compound's structure allows it to integrate into bacterial membranes, causing structural damage.
Research Findings and Case Studies
Q & A
Q. Basic
- ¹H NMR : Focus on the imine proton (δ ~8.5–9.0 ppm) and aromatic protons (δ ~7.2–7.5 ppm) to confirm substitution patterns .
- IR spectroscopy : Detect C=N (1593 cm⁻¹) and C≡N (2220 cm⁻¹) stretching frequencies .
- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) .
How do researchers resolve discrepancies between spectral data and expected molecular geometry during characterization?
Q. Advanced
- X-ray crystallography : Resolve ambiguities in bond lengths/angles (e.g., C=N vs. C-N configurations) .
- DFT calculations : Compare experimental IR/NMR data with computed spectra to validate molecular conformations .
- Tandem techniques : Combine 2D NMR (COSY, HSQC) to assign overlapping proton environments .
What in vitro biological assays are commonly used to evaluate the anticonvulsant activity of this compound?
Q. Basic
- Maximal electroshock (MES) test : Assesses seizure suppression in rodent models .
- Subcutaneous pentylenetetrazol (scPTZ) test : Evaluates protection against chemically induced seizures .
- Cytotoxicity screening : Uses MTT assays on neuronal cell lines to rule out non-specific toxicity .
What strategies are employed to analyze crystal structures of this compound when encountering twinning or low-resolution data?
Q. Advanced
- SHELXL refinement : Handles twinning by refining against high-resolution data (R factor < 0.05) .
- ORTEP-3 visualization : Graphical interfaces aid in identifying disordered regions .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-stacking) to resolve packing ambiguities .
How is the purity of the synthesized compound assessed, and what analytical methods are recommended?
Q. Basic
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities .
- Melting point determination : Compare observed values (e.g., 230–231°C) with literature to confirm consistency .
- TLC : Monitor reaction progress using silica gel plates and ethyl acetate/hexane eluents .
What computational methods support the interpretation of experimental data for this compound's electronic properties?
Q. Advanced
- *DFT (B3LYP/6-31G)**: Predicts frontier molecular orbitals (HOMO/LUMO) to correlate with UV-Vis spectra .
- Molecular docking : Models interactions with biological targets (e.g., GABA receptors) to explain anticonvulsant activity .
- Hirshfeld surfaces : Visualize electrostatic potential maps to identify reactive sites .
How do structural modifications at the pyrazole or benzonitrile moieties influence biological activity?
Q. Advanced
- Pyrazole substitution : Introducing electron-withdrawing groups (e.g., -Cl) enhances anticonvulsant potency by increasing lipophilicity .
- Benzonitrile replacement : Switching to carboxamide reduces toxicity but may lower blood-brain barrier penetration .
- Methylene linker : Shortening the spacer decreases conformational flexibility, affecting target binding .
What are the critical parameters to consider during X-ray crystallographic analysis to ensure accurate structure determination?
Q. Basic
- Data collection : Use Cu-Kα radiation (λ = 1.5418 Å) and maintain low temperatures (e.g., 193 K) to minimize thermal motion .
- Space group determination : Orthorhombic systems (e.g., Pca21) require careful assignment of Z-values .
- Refinement metrics : Aim for R factor < 0.05 and data-to-parameter ratio > 10 to ensure reliability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
